2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-9-8-10-18(17(15)3)23-19(26)14-27-20-13-16(2)22-21(24-20)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAJASWGERKTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural variations and applications of the target compound and its analogs:
Key Observations:
Azepane vs. Other Amines: The target compound’s azepane group (7-membered ring) contrasts with the diethylamino group in , which lacks cyclization. Azepane’s larger ring size may enhance binding affinity through conformational flexibility and hydrogen bonding .
Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the 2,6-dimethylphenyl () or methoxy-substituted phenyl groups (). This may influence solubility and metabolic stability.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H26N4O3
- Molecular Weight : Approximately 370.453 g/mol
- Key Features :
- Contains an azepane ring and a pyrimidine derivative.
- Characterized by an ether linkage and an acetamide moiety.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research suggests that the compound may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : Initial findings suggest that it may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
- Glycine Transporter Inhibition : The compound has been noted to interact with glycine transporters, which are crucial in neurotransmission and could play a role in central nervous system (CNS) disorders.
The biological activity of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide is thought to involve:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cellular Pathway Influence : By interacting with various cellular pathways, it could affect processes such as cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of related compounds found that modifications in the molecular structure significantly influenced potency. For instance, derivatives with different aryl substituents demonstrated varying levels of cytotoxicity against breast cancer cell lines. This suggests that structural optimization could enhance the therapeutic potential of the azepane-pyrimidine scaffold.
Synthesis and Production Methods
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : Through condensation reactions.
- Introduction of the Azepane Group : Via nucleophilic substitution reactions under controlled conditions.
Industrial production may utilize automated reactors to ensure high yield and purity while minimizing by-products.
Q & A
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Answer : Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites (e.g., ester bonds). Replace susceptible moieties (e.g., methyl with trifluoromethyl). Use in vitro microsomal assays (human/rat liver microsomes) to measure intrinsic clearance and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
